1-Naphthalenol, 3-(4-methoxyphenyl)-
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Overview
Description
3-(4-Methoxyphenyl)naphthalen-1-ol: is an organic compound that belongs to the class of naphthols, which are derivatives of naphthalene This compound features a naphthalene ring substituted with a 4-methoxyphenyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-methoxyphenyl)naphthalen-1-ol typically involves the reaction of bis(3-bromo-4-methoxyphenyl)methanone with [4-(naphthalen-1-yl)phenyl]boronic acid in the presence of a palladium catalyst (Pd[P(C6H5)3]4) and sodium carbonate (Na2CO3) in a mixture of water and toluene at 110°C for 7 hours .
Industrial Production Methods: While specific industrial production methods for 3-(4-methoxyphenyl)naphthalen-1-ol are not widely documented, the general approach involves large-scale organic synthesis techniques, utilizing similar reaction conditions as described above, but optimized for higher yields and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced naphthol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and hydroxyl groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.
Substitution: Halogenating agents, nitrating agents, sulfonating agents under controlled conditions.
Major Products:
Oxidation: Quinones, naphthoquinones.
Reduction: Reduced naphthol derivatives.
Substitution: Halogenated, nitrated, or sulfonated naphthols.
Scientific Research Applications
Chemistry: 3-(4-Methoxyphenyl)naphthalen-1-ol is used as a precursor in the synthesis of various organic compounds, including photochromic materials and fluorescent dyes .
Medicine: Research is ongoing to explore the compound’s potential as an antioxidant and anticancer agent, with studies indicating its effectiveness against certain cancer cell lines .
Industry: In the industrial sector, 3-(4-methoxyphenyl)naphthalen-1-ol is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)naphthalen-1-ol involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . In anticancer applications, the compound induces apoptosis in cancer cells by modulating signaling pathways and interacting with specific molecular targets .
Comparison with Similar Compounds
Naphthopyrans: Known for their photochromic properties and used in optical applications.
Naphthalen-2-amine derivatives: Utilized in the development of hole-transporting materials for perovskite solar cells.
Uniqueness: 3-(4-Methoxyphenyl)naphthalen-1-ol stands out due to its combination of a methoxyphenyl group and a hydroxyl group on the naphthalene ring, which imparts unique chemical reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
30069-70-6 |
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Molecular Formula |
C17H14O2 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)naphthalen-1-ol |
InChI |
InChI=1S/C17H14O2/c1-19-15-8-6-12(7-9-15)14-10-13-4-2-3-5-16(13)17(18)11-14/h2-11,18H,1H3 |
InChI Key |
FSMJUDUECIMLNU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=C2)O |
Origin of Product |
United States |
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